8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure with a cyano group at the 8th position and a methyl group at the 3rd position. Tetrahydroquinolines are known for their significant biological activities and are widely used in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium catalysts are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.
Scientific Research Applications
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceutical agents, particularly in targeting neurological disorders.
Mechanism of Action
The mechanism by which 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline exerts its effects is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and exhibiting anticancer activity .
Comparison with Similar Compounds
8-Cyano-5,6,7,8-tetrahydroquinoline: Lacks the methyl group at the 3rd position.
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the cyano group at the 8th position.
5,6,7,8-Tetrahydroquinoline: The parent compound without any substituents.
Uniqueness: 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Biological Activity
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline (CMTQ) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CMTQ, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
CMTQ is characterized by its unique tetrahydroquinoline structure with a cyano group at the 8-position. This structural feature contributes to its reactivity and biological interactions. The molecular formula is C10H10N2, and it exhibits significant lipophilicity, which is crucial for its bioavailability.
Anticancer Properties
CMTQ has been investigated for its anticancer potential across various cancer cell lines. Notable findings include:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that CMTQ exhibits cytotoxic effects against several human cancer cell lines including HeLa (cervical), MCF-7 (breast), and PC3 (prostate). The compound demonstrated IC50 values ranging from 8.3 μM to 34.34 μM depending on the cell line tested .
- Mechanism of Action : Research indicates that CMTQ may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of well-known chemotherapeutic agents .
Anti-inflammatory Activity
CMTQ has also been studied for its anti-inflammatory properties:
- NF-κB Inhibition : CMTQ has been identified as an inhibitor of LPS-induced NF-κB transcriptional activity. This inhibition can reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have been explored as well:
- Broad-spectrum Antimicrobial Effects : Preliminary studies suggest that CMTQ exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .
Study 1: Anticancer Activity Evaluation
A study conducted on various derivatives of tetrahydroquinoline found that CMTQ showed promising results in inhibiting cancer cell growth. The compound was tested against multiple human cancer cell lines with varying degrees of success, particularly excelling in inhibiting PC3 cells with an IC50 value of approximately 13.15 μM .
Study 2: Inflammation Model
In an inflammation model using LPS-stimulated macrophages, CMTQ significantly reduced the production of TNF-α and IL-6 cytokines. This study highlights its potential therapeutic role in managing inflammatory responses .
Data Summary Table
Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 8.3 | Tubulin polymerization inhibition |
Anticancer | PC3 | 13.15 | Cell cycle arrest |
Anti-inflammatory | Macrophages | N/A | NF-κB inhibition |
Antimicrobial | Various bacteria | N/A | Broad-spectrum activity |
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)13-7-8/h5,7,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPTWYIVGDYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C#N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483816 | |
Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53400-66-1 | |
Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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